molecular formula C15H15NO B5886391 Benzamide, N-[(2-methylphenyl)methyl]- CAS No. 125552-98-9

Benzamide, N-[(2-methylphenyl)methyl]-

Cat. No.: B5886391
CAS No.: 125552-98-9
M. Wt: 225.28 g/mol
InChI Key: VGIAIOZJXQPRJP-UHFFFAOYSA-N
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Description

Benzamide, N-[(2-methylphenyl)methyl]- is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-methylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(2-methylphenyl)methyl]- typically involves the reaction of 2-methylbenzylamine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine and the acyl chloride. The general reaction can be represented as follows:

2-methylbenzylamine+benzoyl chlorideBenzamide, N-[(2-methylphenyl)methyl]-+HCl\text{2-methylbenzylamine} + \text{benzoyl chloride} \rightarrow \text{Benzamide, N-[(2-methylphenyl)methyl]-} + \text{HCl} 2-methylbenzylamine+benzoyl chloride→Benzamide, N-[(2-methylphenyl)methyl]-+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: Benzamide, N-[(2-methylphenyl)methyl]- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzamide, N-[(2-methylphenyl)methyl]- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the biological context and the specific activity being studied.

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the 2-methylphenylmethyl group.

    N-methylbenzamide: A derivative with a methyl group attached to the nitrogen atom.

    2-methylbenzamide: A compound with a methyl group on the benzamide ring.

Uniqueness: Benzamide, N-[(2-methylphenyl)methyl]- is unique due to the presence of the 2-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other benzamide derivatives.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)11-16-15(17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIAIOZJXQPRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355026
Record name N-(2-Methyl-benzyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125552-98-9
Record name N-(2-Methyl-benzyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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